molecular formula C13H18BNO5 B2800623 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid CAS No. 2377611-16-8

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid

Cat. No.: B2800623
CAS No.: 2377611-16-8
M. Wt: 279.1
InChI Key: ODUKHCVWSADAMI-UHFFFAOYSA-N
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Description

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a chemical compound with the empirical formula C13H18BNO5 and a molecular weight of 279.10 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a formyl group at one position and a boronic acid group at another position. The boronic acid group is connected to a morpholinoethoxy group .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to construct carbon-carbon bonds between a boronic acid and a halide.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Phenylboronic acids, including derivatives similar to 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, participate in reactions forming benzoxaboroles, showcasing their utility in synthesizing novel organic compounds with potential applications in drug discovery and materials science. Sporzyński et al. (2005) demonstrated how o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, emphasizing the significance of boronic acids in generating compounds with hydrogen-bonded dimer motifs (Sporzyński et al., 2005).

Antiproliferative and Antimicrobial Activities

  • Phenylboronic acid and benzoxaborole derivatives show promising antiproliferative and proapoptotic properties, as evidenced by their ability to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells. This indicates their potential as novel anticancer agents, highlighting the broader relevance of phenylboronic acid derivatives in experimental oncology (Psurski et al., 2018).

Catalysis and Material Science

  • The catalytic potential of phenylboronic acid derivatives is notable in reactions such as the Suzuki-Miyaura coupling, which is crucial for the synthesis of complex organic molecules. This utility underscores the importance of such compounds in facilitating chemical transformations relevant to material science and organic chemistry (Hergert et al., 2018).

Properties

IUPAC Name

[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUKHCVWSADAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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